2-Methyl-1-[(3-methylphenyl)methyl]piperazine can be classified under:
The synthesis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine can be approached through several methods. One prevalent method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires careful control of reaction conditions to optimize yield and minimize by-products .
The molecular structure of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine can be described using various chemical notations:
Property | Data |
---|---|
IUPAC Name | 2-Methyl-1-(3-methylphenyl)piperazine |
InChI | InChI=1S/C12H18N2/c1-10-4-3-5... |
InChI Key | QDMCWIHRLTVLIY-UHFFFAOYSA-N |
Canonical SMILES | CC1CNCCN1C2=CC=CC(=C2)C |
The structural formula indicates the arrangement of atoms within the molecule, highlighting the piperazine ring and the attached phenyl group .
2-Methyl-1-[(3-methylphenyl)methyl]piperazine participates in various chemical reactions, including:
The mechanism of action for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine involves its interaction with specific receptors in biological systems. Piperazine derivatives are known to act as GABA receptor agonists, influencing neurotransmission by binding selectively to GABA receptors in muscle membranes. This interaction can modulate muscle relaxation and has implications for anxiolytic effects in pharmacology .
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize the purity and structure of this compound .
2-Methyl-1-[(3-methylphenyl)methyl]piperazine has several scientific applications:
This compound exemplifies the versatility of piperazine derivatives in medicinal chemistry and their role in developing new therapeutic agents.
Piperazine derivatives represent a cornerstone of modern medicinal chemistry, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This unique structure confers remarkable versatility in drug-receptor interactions, enabling modulation of pharmacokinetic profiles and bioactivity across diverse therapeutic classes. The scaffold's proton-accepting capability facilitates transmembrane passage and interactions with biological targets, while its synthetic flexibility allows extensive structural modifications to optimize drug-like properties. Historically, piperazine motifs have been integral to drug discovery programs targeting CNS disorders, infectious diseases, and oncology, yielding numerous clinically approved agents. The exploration of N- and C-substituted piperazines continues to drive pharmaceutical innovation, particularly through strategic functionalization that fine-tunes electronic, steric, and conformational attributes of drug candidates [3] [6] [9].
The therapeutic application of piperazine derivatives dates to the mid-20th century with the introduction of anthelmintic agents like piperazine citrate (circa 1953), which paralyzed Ascaris worms through GABA-receptor agonism. This breakthrough validated piperazine as a privileged scaffold, catalyzing systematic exploration of its pharmacological potential. By the 1970s, benzylpiperazine (BZP) emerged as a key structural motif, initially developed as an antiparasitic before its psychoactive properties were recognized. This era witnessed the synthesis of diverse N-benzylated piperazines, laying groundwork for structure-activity relationship (SAR) studies. The 1990s marked a significant evolution with the rational design of arylpiperazine-based antidepressants such as trazodone and nefazodone, which combined N-arylpiperazines with other pharmacophores to enhance serotonin receptor affinity. Patent literature from this period (e.g., US7022707B2) reveals intensifying interest in C-alkylated derivatives, including 2-methylpiperazines, to modulate steric and electronic parameters. These innovations underscored piperazine's adaptability in addressing complex drug design challenges, particularly through C2-substitution that influences ring conformation and hydrogen-bonding capacity [3] [6] [8].
Piperazine derivatives are fundamentally classified based on nitrogen substitution patterns:
Benzylpiperazines (e.g., 2-Methyl-1-[(3-methylphenyl)methyl]piperazine): Feature a CH₂ spacer between the piperazine nitrogen and the aryl ring, enhancing rotational freedom and hydrophobic interactions. This class exhibits distinct conformational dynamics due to torsional rotation around the Cbenzyl-N bond (Φ~90°-120°), enabling adaptive binding in protein pockets. Electron-donating aryl substituents (e.g., 3-methyl) augment electron density at N1, modulating basicity (pKa ~8.5-9.5) and cation formation propensity. The 2-methyl group imposes A1,3-strain, favoring equatorial orientation in chair conformers and altering hydrogen-bonding geometry [3] [6].
Phenylpiperazines (e.g., 1-(3-Methylphenyl)piperazine): Possess direct N-aryl linkages, creating planar, conjugated systems with restricted rotation. This configuration facilitates π-stacking with aromatic residues in enzyme pockets but reduces flexibility. Substituent effects are amplified due to resonance contributions; meta-methyl groups exert modest +I effects without significant steric perturbation [3] [6].
Table 1: Structural Parameters of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine
Parameter | Value/Characteristic | Analytical Method | Structural Implication |
---|---|---|---|
Molecular Formula | C₁₃H₂₀N₂ | HRMS (PubChem) | MW = 204.31 g/mol |
Piperazine Ring Conformation | Chair with equatorial 2-methyl | X-ray diffraction [9] | Reduced ring flip energy barrier |
N¹-Benzyl Torsion Angle | 112.7° | Computational modeling | Optimizes aryl ring exposure for π-interactions |
N⁴-Basicity (pKa) | ~9.2 | Potentiometric titration | >90% protonation at physiological pH |
Log P (calculated) | 2.8 ± 0.3 | Chromatomembrane cell | Moderate membrane permeability |
This compound exemplifies strategic molecular hybridization in modern medicinal chemistry, integrating three key pharmacophoric elements:1. The 2-methylpiperazine core provides a chiral, non-planar scaffold with two distinct nitrogen nucleophiles (N1 and N4). The methyl group at C2 induces stereoelectronic perturbations that:- Constrain piperazine ring puckering through gauche-butane interactions- Lower N4 basicity by ~0.5 pKa units versus unsubstituted analogs- Create a chiral center enabling enantioselective target engagement [6] [9]
The N-benzyl linkage serves as a metabolically stable bioisostere for N-phenyl groups, resisting oxidative deamination while maintaining similar steric occupancy. The methylene spacer allows conformational sampling critical for multipoint receptor binding [8].
The 3-methylphenyl moiety delivers balanced lipophilicity (π≈2.0) and electron density. The meta-methyl group avoids direct conjugation with nitrogen lone pairs, preserving basicity while enhancing hydrophobic contact surfaces. This substitution pattern is pharmacokinetically advantageous, mitigating risks of quinone formation associated with para-hydroxylated metabolites [3] [6].
Recent applications span anticancer agents (e.g., EGFR inhibitors incorporating C2-methylated piperazines to enhance kinase binding [4]) and CNS modulators (e.g., dopamine D₃/D₄ receptor ligands exploiting the chiral 2-methyl group for selectivity). Patent analyses reveal its utility as an intermediate in carbamate-based lipase inhibitors (US20150018335A1) and CCR1 antagonists for inflammatory diseases (US20040162282A1), underscoring its versatility across target classes [8].
Table 2: Synthetic Applications of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine
Application Domain | Derivative Structure | Biological Target | Key Advantage |
---|---|---|---|
Anticancer Agents | Carboxamide-linked quinazolines | EGFR tyrosine kinase [4] | Enhanced kinase selectivity via steric occlusion |
Enzyme Inhibitors | Carbamate derivatives | Gastric/pancreatic lipase | Improved metabolic stability over ester analogs |
G-Protein Coupled Receptor Ligands | Arylpiperazine conjugates | CCR1 chemokine receptor [8] | Reduced hERG liability vs. tertiary amine analogs |
Antibacterials | Fluoroquinolone hybrids | DNA gyrase-topoisomerase IV | Mitigated CNS side effects |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1